molecular formula C6H8O2 B12896660 1-(4,5-Dihydrofuran-3-yl)ethan-1-one CAS No. 88825-40-5

1-(4,5-Dihydrofuran-3-yl)ethan-1-one

Cat. No.: B12896660
CAS No.: 88825-40-5
M. Wt: 112.13 g/mol
InChI Key: DZGWCZGAGHGTRO-UHFFFAOYSA-N
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Description

1-(4,5-Dihydrofuran-3-yl)ethan-1-one is a cyclic ketone featuring a partially saturated furan ring (4,5-dihydrofuran) substituted with an acetyl group at the 3-position. The dihydrofuran scaffold imparts reduced aromaticity compared to fully unsaturated furans, influencing its electronic properties and reactivity. This compound is structurally distinct due to its combination of a ketone functional group and a partially hydrogenated oxygen-containing heterocycle, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

88825-40-5

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

1-(2,3-dihydrofuran-4-yl)ethanone

InChI

InChI=1S/C6H8O2/c1-5(7)6-2-3-8-4-6/h4H,2-3H2,1H3

InChI Key

DZGWCZGAGHGTRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=COCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE can be synthesized through several methods. One efficient method involves the in situ formation of dihydrofurans from α-diazocarbonyl compounds. This process includes the formation of intermediates such as ethyl 5-butoxy-2-methyl-4,5-dihydrofuran-3-carboxylate, followed by reaction with primary amines . Another method involves the use of palladium-catalyzed cycloisomerization of conjugated allenones into furans under mild conditions .

Industrial Production Methods: Industrial production of 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 1-(4,5-DIHYDROFURAN-3-YL)ETHANONE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various reactions, depending on the conditions. Its unique structure allows it to participate in cycloaddition and other reactions that are crucial for its biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
1-(4,5-Dihydrofuran-3-yl)ethan-1-one 4,5-Dihydrofuran Acetyl group at position 3 C₆H₈O₂ 112.13 Partially saturated furan; moderate electrophilicity due to ketone group
1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one 4,5-Dihydrofuran Trifluoroacetyl group at position 3 C₆H₅F₃O₂ 178.10 Enhanced electrophilicity due to electron-withdrawing CF₃ group
1-(4,5-Dihydro-2-methyl-5-phenyl-3-furanyl)ethan-1-one 4,5-Dihydrofuran Methyl at position 2; phenyl at position 5 C₁₃H₁₄O₂ 202.25 Steric hindrance from substituents; potential for π-π interactions
1-[(2-Methyl-4,5-dihydrofuran-3-yl)sulfanyl]ethan-1-one 4,5-Dihydrofuran Methyl at position 2; sulfanyl (S-) group C₇H₁₀O₂S 158.22 Thioether linkage; increased acidity and nucleophilicity
1-[3-(Dimethylamino)phenyl]ethan-1-one Benzene ring Dimethylamino group at position 3 C₁₀H₁₃NO 163.22 Electron-donating substituent; enhanced solubility in polar solvents
1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one Benzene ring Hydroxyl and fluorine substituents C₈H₆F₂O₂ 172.13 Hydrogen-bonding capability; halogen-driven lipophilicity

Reactivity and Functional Group Influence

  • Electrophilicity : The trifluoroacetyl derivative (C₆H₅F₃O₂) exhibits heightened electrophilicity compared to the parent compound due to the strong electron-withdrawing effect of the CF₃ group, making it more reactive in nucleophilic acyl substitutions .
  • Solubility and Hydrogen Bonding : The hydroxyl and fluorine groups in C₈H₆F₂O₂ enhance solubility in aqueous media and enable hydrogen-bonding interactions, which are absent in the dihydrofuran-based compounds .

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